molecular formula C20H16ClN3O2S B2627569 N-(3-chlorophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 951498-13-8

N-(3-chlorophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No. B2627569
CAS RN: 951498-13-8
M. Wt: 397.88
InChI Key: IAUYSIZUWVBUKV-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C20H16ClN3O2S and its molecular weight is 397.88. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Engineering and Structure-Directing Role

The compound’s molecular structure plays a crucial role in crystal engineering. Researchers have investigated the π-stacking and σ-hole interactions of pyrazolyl-thiazole derivatives, including this compound. These interactions influence crystal packing and stability, which are essential for designing functional materials with specific properties .

Antioxidant Activity and Antimicrobial Efficacy

The compound’s antioxidant potential has been studied. It exhibits antioxidant activity, which is valuable for combating oxidative stress-related diseases. Additionally, metal complexes derived from this compound have been evaluated for antimicrobial efficacy against various bacterial and fungal strains .

Bioreactor Applications

Hydrolyzing reactions and purification processes related to this compound have been investigated. Understanding its kinetics and purification methods provides a basis for potential industrial applications, especially in bioreactors .

Pain Management: Sodium Channel Blocker

Systemic delivery of A-803467, a derivative of this compound, has shown promise in reducing behavioral measures of chronic pain. A-803467 selectively targets the Na v 1.8 sodium channel, making it a potential candidate for pain management .

properties

IUPAC Name

N-(3-chlorophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2S/c1-12-18(19(25)22-15-5-3-4-14(21)10-15)27-20-23-17(11-24(12)20)13-6-8-16(26-2)9-7-13/h3-11H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUYSIZUWVBUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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